molecular formula C13H10ClFO B12992670 (4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-yl)methanol

(4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-yl)methanol

Cat. No.: B12992670
M. Wt: 236.67 g/mol
InChI Key: GHSYBEGBBQDKDS-UHFFFAOYSA-N
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Description

(4’-Chloro-3’-fluoro-[1,1’-biphenyl]-4-yl)methanol is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the biphenyl structure, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Chloro-3’-fluoro-[1,1’-biphenyl]-4-yl)methanol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-chloro-3-fluorobenzene with a suitable nucleophile under controlled conditions. The reaction is often carried out in the presence of a base such as sodium methoxide, which facilitates the substitution process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including halogenation and subsequent nucleophilic substitution. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific solvents can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(4’-Chloro-3’-fluoro-[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted biphenyl derivatives .

Scientific Research Applications

(4’-Chloro-3’-fluoro-[1,1’-biphenyl]-4-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4’-Chloro-3’-fluoro-[1,1’-biphenyl]-4-yl)methanol involves its interaction with specific molecular targets. The chloro and fluoro substituents influence the compound’s reactivity and binding affinity to various enzymes and receptors. The methanol group can participate in hydrogen bonding, affecting the compound’s overall activity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 4’-Chloro-3’-fluoro-[1,1’-biphenyl]-2-carbaldehyde
  • 4-Chloro-2-fluoro-1,1’-biphenyl

Uniqueness

(4’-Chloro-3’-fluoro-[1,1’-biphenyl]-4-yl)methanol is unique due to the specific positioning of the chloro, fluoro, and methanol groups on the biphenyl structure. This unique arrangement imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C13H10ClFO

Molecular Weight

236.67 g/mol

IUPAC Name

[4-(4-chloro-3-fluorophenyl)phenyl]methanol

InChI

InChI=1S/C13H10ClFO/c14-12-6-5-11(7-13(12)15)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2

InChI Key

GHSYBEGBBQDKDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC(=C(C=C2)Cl)F

Origin of Product

United States

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